
Coronaridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coronaridine is a naturally occurring alkaloid found in the root bark of the Corynanthe yohimbe tree, native to western Africa. It is a member of the indole alkaloid class of compounds, which are known to possess a wide range of biological activities. This compound has been studied extensively for its potential therapeutic benefits, including its use as an antidepressant, an anticonvulsant, and a neuroprotective agent.
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Coronaridine, an indole alkaloid, exhibits significant antileishmanial properties. Studies have shown that this compound, both in its natural and synthetic forms, is effective against Leishmania amazonensis, which causes cutaneous and diffuse cutaneous leishmaniasis. Notably, this compound demonstrates potent leishmanicidal effects without being toxic to murine macrophages or altering their oxidative or cytokine production responses (Delorenzi et al., 2002). Another study corroborates the leishmanicidal effects of this compound, highlighting its ability to irreversibly inhibit the growth of promastigote and amastigote forms of Leishmania amazonensis and induce pronounced mitochondrial alterations in these parasites (Delorenzi et al., 2001).
Antitubercular Activity
This compound has been identified in Tabernaemontana ternifolia, a species introduced in the Philippines. This alkaloid, isolated from the plant's root extract, has shown relatively weak activity against Mycobacterium tuberculosis H37Rv, suggesting potential antitubercular applications (Garcellano et al., 2020).
Antitumor Activity
This compound has been observed to exhibit cytotoxic activity against various tumor cell lines. Specifically, it showed considerable cytotoxicity against the human laryngeal epithelial carcinoma cell line (Hep-2). The study also found that this compound induced apoptosis in cell lines and caused minimal DNA damage in the Hep-2 tumor cell line, indicating its potential as an antitumor agent (Rizo et al., 2013).
Analgesic and Neuropathic Pain Relief
Research has demonstrated that this compound and its congeners can decrease neuropathic pain in mice. These compounds were found to inhibit α9α10 nicotinic acetylcholine receptors and CaV2.2 channels, suggesting a mechanism for their anti-neuropathic pain effects (Arias et al., 2020).
Wnt Signaling Pathway Inhibition
This compound has been shown to inhibit the Wnt signaling pathway by decreasing β-catenin mRNA expression in SW480 colon cancer cells. This finding indicates its potential application in cancer treatment, particularly in targeting the Wnt/β-catenin signaling pathway (Ohishi et al., 2015).
Mecanismo De Acción
Target of Action
Coronaridine, also known as (-)-Coronaridine or 18-carbomethoxyibogamine, is an alkaloid that has been reported to bind to an assortment of molecular sites . These include:
These targets play crucial roles in various physiological processes, including pain perception, response to stress, and regulation of mood and emotions.
Mode of Action
This compound interacts with its targets primarily through binding and antagonism. For instance, it binds to opioid receptors (μ, δ, κ) and acts as an antagonist at the NMDA receptor and nAChRs . This interaction can result in changes in the cellular response to pain, stress, and other emotional stimuli.
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with multiple targets. It has the ability to inhibit the Ca v 2.2 channel, modulate and inhibit subunits of nAChR selectively such as α9α10, α3β4, and potentiate GABA A activity . These pathways are involved in various physiological processes, including neuronal signaling, muscle contraction, and regulation of mood and emotions.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on its targets. By binding to opioid receptors and acting as an antagonist at the NMDA receptor and nAChRs, this compound can affect neuronal signaling and potentially influence behaviors related to pain perception and response to stress .
Análisis Bioquímico
Biochemical Properties
Coronaridine plays a crucial role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the Ca v 2.2 channel and modulate subunits of nicotinic acetylcholine receptors (nAChRs) such as α9α10 and α3β4. Additionally, it potentiates the activity of gamma-aminobutyric acid type A (GABA A) receptors . These interactions highlight the compound’s diverse biochemical properties and its potential impact on neural signaling pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with nAChRs and GABA A receptors can alter neurotransmitter release and synaptic plasticity, thereby affecting neuronal communication and overall brain function . Furthermore, this compound has been observed to impact gene expression related to addiction pathways, making it a promising candidate for addiction treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to and inhibits the Ca v 2.2 channel, which plays a role in neurotransmitter release. Additionally, it modulates nAChRs and potentiates GABA A receptor activity, leading to changes in neural signaling . These interactions result in the inhibition or activation of various enzymes and proteins, ultimately influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained interactions with target biomolecules . Long-term in vitro and in vivo studies have demonstrated that this compound can maintain its efficacy in modulating neural pathways over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate neural signaling without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and alterations in normal cellular function . These findings underscore the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation . The compound’s interactions with metabolic enzymes highlight its potential to modulate biochemical processes at the cellular level.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, such as neural tissues . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on cellular activity and function . These localization mechanisms are crucial for understanding how this compound interacts with its target biomolecules and influences cellular processes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Coronaridine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "2,3-dimethoxybenzaldehyde", "methylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylacetonitrile and 2,3-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate to form 2,3-dimethoxy-4-(4-methoxyphenyl)-1-phenylbut-1-en-1-one.", "Step 2: Reduction of the above product using sodium borohydride in ethanol to form 2,3-dimethoxy-4-(4-methoxyphenyl)-1-phenylbutan-1-ol.", "Step 3: Conversion of the above product to its corresponding mesylate using methanesulfonyl chloride and triethylamine in chloroform.", "Step 4: Treatment of the mesylate with methylamine in ethanol to form N-methyl-2,3-dimethoxy-4-(4-methoxyphenyl)-1-phenylbutan-1-amine.", "Step 5: Cyclization of the above product using hydrochloric acid and sodium hydroxide to form Coronaridine." ] } | |
Número CAS |
467-77-6 |
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
methyl (1S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13?,14?,19?,21-/m1/s1 |
Clave InChI |
NVVDQMVGALBDGE-WQZRPCBZSA-N |
SMILES isomérico |
CCC1CC2C[C@@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
SMILES canónico |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Números CAS relacionados |
4503-12-2 (mono-hydrochloride) |
Sinónimos |
coronardine coronardine monohydrochloride coronardine monohydrochloride, (+-)-isomer coronaridine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





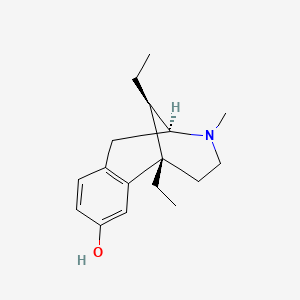
![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)
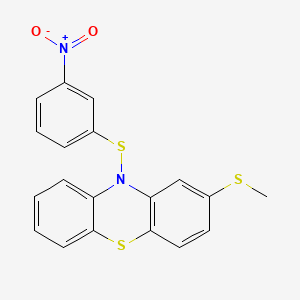
![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)
![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)
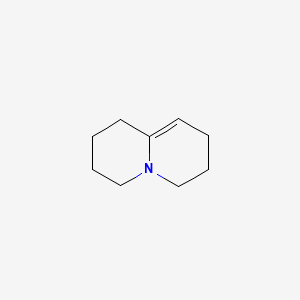
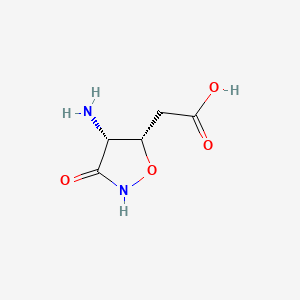
![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
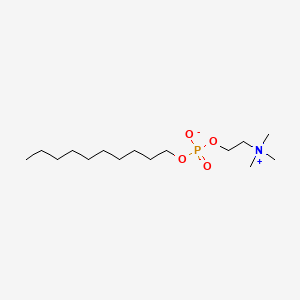
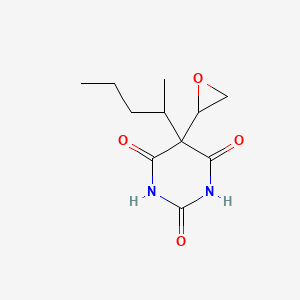
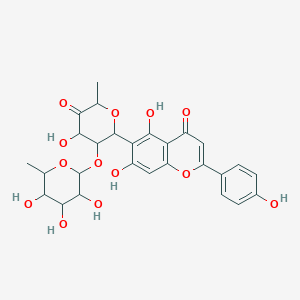
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)